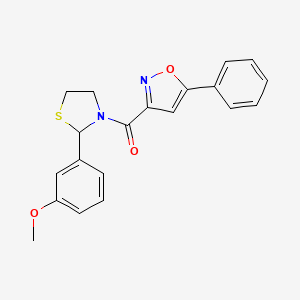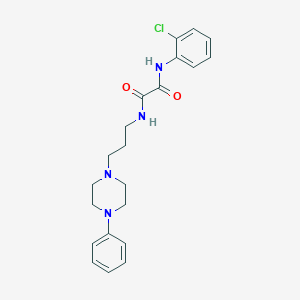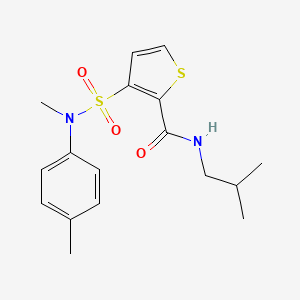![molecular formula C20H19FN2O4 B2380245 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide CAS No. 851403-65-1](/img/structure/B2380245.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” is a chemical compound related to the quinoline family . Quinolines are a class of compounds that have been the subject of much research due to their interesting pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly depending on the specific compound . Unfortunately, the specific molecular structure of “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” is not available in the search results.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be quite complex and varied . The specific chemical reactions involving “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary greatly depending on their specific structure . The specific physical and chemical properties of “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” are not available in the search results.Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties
A study on the psycho- and neurotropic properties of novel quinoline derivatives showcased their potential as psychoactive compounds. These substances demonstrated specific effects, such as sedative, anti-amnesic, anti-anxiety actions, and considerable antihypoxic effects, highlighting their significance for further research as promising compounds in neuroscience and pharmacology (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis and Transformations
Another area of application involves the synthesis and transformations of quinoline derivatives for use as fluorophores in biochemistry and medicine. These compounds, particularly aminoquinolines, are explored for their potential as antioxidants and radioprotectors, as well as for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Hepatic Uptake and Excretion
Research into the hepatic uptake and excretion of quinoline derivatives, such as YM758, a novel If channel inhibitor, provides insight into their pharmacokinetic properties. This study elucidates the mechanisms of uptake into hepatocytes and bile excretion, which are crucial for the development of treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2008).
Development of Synthetic Routes
The development of practical and scalable synthetic routes to quinoline derivatives is crucial for pharmaceutical applications. Studies in this area aim to improve the efficiency and environmental friendliness of the synthesis process, making these compounds more accessible for further research and development (Yoshida et al., 2014).
Chemosensor Applications
Quinoline derivatives are also being investigated for their applications as chemosensors, particularly for monitoring metal ion concentrations in biological and aqueous samples. These compounds exhibit remarkable fluorescence enhancement in the presence of specific ions, making them useful tools in environmental monitoring and biochemistry (Park et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-26-16-6-7-17(27-2)18-15(16)11-13(20(25)23-18)8-9-22-19(24)12-4-3-5-14(21)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKLRQNZHNPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


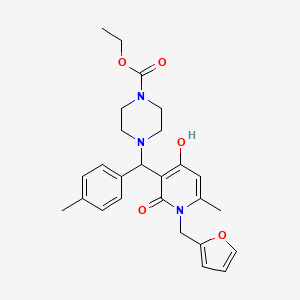
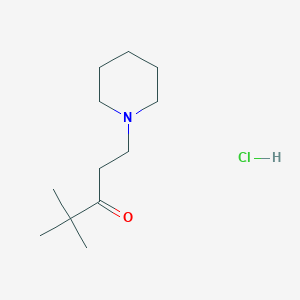
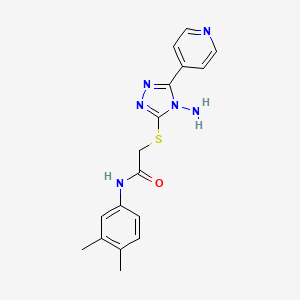
![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)



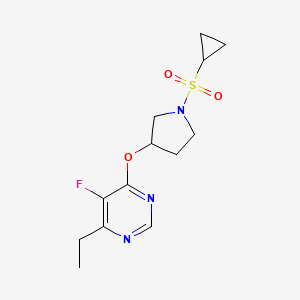
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)
